Cas no 522-66-7 (Hydroquinine)

Hydroquinine structure
Hydroquinine structure
Nome del prodotto:Hydroquinine
Numero CAS:522-66-7
MF:C20H26N2O2
MW:326.43264
MDL:MFCD00151107
CID:37992
PubChem ID:121515

Hydroquinine Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
    • Hydroquinine
    • (-)-Dihydroquinine
    • (8a,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol
    • 10,11-Dihydroquinine
    • dihydro quinine
    • Hydroquinine,Dihydroquinine
    • Quinine,10,11-dihydro
    • (8a,9R)-10,11-Dihydro-6′-methoxycinchonan-9-ol
    • NSC 41799
    • Hydroquinine,95%
    • Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8.alpha.,9R)-
    • (8.ALPHA.,9R)-10,11-DIHYDRO-6'-METHOXYCINCHONAN-9-OL
    • QUININE BISULFATE IMPURITY C [WHO-IP]
    • 23495-98-9
    • SArAcor
    • QUININE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • NCGC00179825-01
    • Dihydroquinine
    • D70296
    • Z3234911758
    • Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)-(9CI)
    • (R)-((2S,4S,5R)-5-ETHYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL [WHO-IP]
    • Q5276450
    • hydroquinidine
    • Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)-
    • (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
    • HYDROQUININE [MI]
    • QUININE SULFATE IMPURITY C [EP IMPURITY]
    • Dihydroquinidine;(+)-Hydroquinidine;Hydroconquinine
    • DIHYDROQUININE [WHO-IP]
    • Hydroquinine, 98%
    • (8alpha,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol
    • (R)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
    • Hydrochinin
    • HYDROQUININE [WHO-DD]
    • C20H26N2O2
    • QUINIDINE SULFATE IMPURITY C
    • QUININE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
    • Quinine, 10,11dihydro
    • (-)-Dihydroquinine, analytical standard
    • 31J3Q51T6L
    • QUININE BISULFATE HEPTAHYDRATE IMPURITY C
    • inverted exclamation markY95.0% (sum of enantiomers, HPLC)
    • Neostrata
    • (R)-[(1S,2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHANOL
    • QUININE BISULFATE IMPURITY C
    • DTXCID301016562
    • MFCD00151107
    • DTXSID70878516
    • SCHEMBL109600
    • (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
    • (8alpha,9R)10,11Dihydro6'methoxycinchonan9ol
    • Quinine, 10,11-dihydro-
    • (-)-10,11-dihydroquinine
    • CHEMBL588934
    • Cinchonan9ol, 10,11dihydro6'methoxy, (8alpha,9R) (9CI)
    • NSC-41799
    • (R)-((1S,2S,4S,5R)-5-ethyl-1-azabicyclo(2.2.2)octan-2-yl)(6-methoxyquinolin-4-yl)methanol
    • (-)-hydroquinine
    • QUINIDINE SULFATE IMPURITY C [WHO-IP]
    • QUININE BISULFATE HEPTAHYDRATE IMPURITY C [WHO-IP]
    • AKOS015920285
    • BRD-K13794225-001-01-5
    • Cinchonan9ol, 10,11dihydro6'methoxy, (8alpha,9R)
    • MEGxp0_001893
    • CHEBI:135994
    • AC-30190
    • NCGC00385355-01
    • (R)-((2S,4S,5R)-5-ETHYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL
    • 522-66-7
    • UNII-31J3Q51T6L
    • EINECS 208-334-0
    • QUININE SULFATE IMPURITY C (EP IMPURITY)
    • EN300-1710087
    • LCN-834
    • DB13718
    • Neostrata (TN)
    • ACon1_002104
    • (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • MDL: MFCD00151107
    • Inchi: InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1
    • Chiave InChI: LJOQGZACKSYWCH-WZBLMQSHSA-N
    • Sorrisi: CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Proprietà calcolate

  • Massa esatta: 326.19900
  • Massa monoisotopica: 326.199428
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 432
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 45.6

Proprietà sperimentali

  • Densità: 1.1117 (rough estimate)
  • Punto di fusione: 168-176 °C (lit.)
  • Punto di ebollizione: 498.4℃ at 760 mmHg
  • Punto di infiammabilità: 255.2℃
  • Indice di rifrazione: 1.6800 (estimate)
  • PSA: 45.59000
  • LogP: 3.33510
  • Attività ottica: [α]/D -143±5°, c = 1 in ethanol
  • Rotazione specifica: D18 -142° (alc); D20 -236° (c = 0.82 in 0.1N H2SO4)
  • Merck: 13,4832
  • pka: 5.33(at 25℃)

Hydroquinine Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1544
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xi
  • Termine di sicurezza:6.1(b)
  • Classe di pericolo:6.1(b)
  • PackingGroup:III
  • Frasi di rischio:R36/37/38
  • Gruppo di imballaggio:III

Hydroquinine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Hydroquinine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003834-25g
Hydroquinine
522-66-7 95%
25g
¥1372 2024-05-23
Enamine
EN300-1710087-2.5g
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
522-66-7 95.0%
2.5g
$25.0 2025-03-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56788-500mg
Hydroquinine
522-66-7 98%
500mg
¥0.00 2023-09-07
abcr
AB336268-25 g
Dihydroquinine, 95%; .
522-66-7 95%
25 g
€317.40 2023-07-19
BAI LING WEI Technology Co., Ltd.
586955-1G
Hydroquinine, 95%
522-66-7 95%
1G
¥ 314 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7126-1 mL * 10 mM (in DMSO)
Hydroquinine
522-66-7 98.00%
1 mL * 10 mM (in DMSO)
¥148.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H13970-1g
Hydroquinine
522-66-7 95%
1g
¥48.0 2023-09-07
Enamine
EN300-1710087-0.05g
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
522-66-7 95.0%
0.05g
$19.0 2025-03-21
BAI LING WEI Technology Co., Ltd.
093441-1g
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
522-66-7 95%
1g
¥ 264 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H13970-25g
Hydroquinine
522-66-7 95%
25g
¥775.0 2023-09-07

Hydroquinine Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:522-66-7)Hydroquinine
A829006
Purezza:99%
Quantità:100g
Prezzo ($):384.0